6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
Description
6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound with a unique structure that includes a naphthyl group, a dibenzothiazine core, and a carboxamide functional group
Properties
Molecular Formula |
C25H20N2O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-naphthalen-1-yl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C25H20N2O3S/c1-16-14-18(25(28)26-22-12-7-9-17-8-3-4-10-19(17)22)15-21-20-11-5-6-13-23(20)31(29,30)27(2)24(16)21/h3-15H,1-2H3,(H,26,28) |
InChI Key |
VMVSJRSZAMIBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dibenzothiazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The naphthyl group is then introduced through a substitution reaction, followed by the addition of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The naphthyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Shares the naphthyl group but differs in the core structure.
Dibenzothiazine derivatives: Similar core structure but different substituents.
Uniqueness
6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is unique due to its combination of a naphthyl group, a dibenzothiazine core, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
